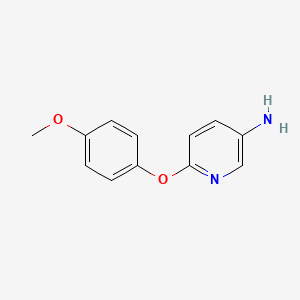

6-(4-Methoxyphenoxy)pyridin-3-amine

Description

6-(4-Methoxyphenoxy)pyridin-3-amine (CAS: 121041-41-6) is a pyridine derivative featuring a 4-methoxyphenoxy substituent at position 6 and an amine group at position 2. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 217.22 g/mol . The compound is recognized by synonyms such as 3-Pyridinamine, 6-(4-methoxyphenoxy)- and AC1MCSF6 . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs are frequently explored in medicinal chemistry for enzyme inhibition and heterocyclic synthesis .

Properties

IUPAC Name |

6-(4-methoxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLNKGPHCMMHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384146 | |

| Record name | 6-(4-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219865-99-3 | |

| Record name | 6-(4-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-(4-Methoxyphenoxy)pyridin-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This method employs palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

6-(4-Methoxyphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide

Scientific Research Applications

6-(4-Methoxyphenoxy)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Varied Aromatic Substituents

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine

- Structure: Features a chloro and methyl group on the phenoxy ring (positions 4 and 2).

- Molecular Formula : C₁₂H₁₁ClN₂O; MW : 234.68 g/mol.

- Key Differences: The chloro group is electron-withdrawing, contrasting with the methoxy group's electron-donating nature.

6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine

- Structure: Methoxy and methyl groups at positions 2 and 4 of the phenoxy ring.

- Molecular Formula : C₁₃H₁₄N₂O₂; MW : 230.26 g/mol.

- Key Differences : Steric hindrance from the methyl group and electronic effects from methoxy repositioning may influence binding interactions in biological systems .

6-(4-Bromophenyl)pyridin-3-amine (62)

- Structure : Bromophenyl substituent at position 4.

- Key Differences: Bromine’s bulkiness and polarizability may enhance halogen bonding in protein-ligand interactions compared to methoxyphenoxy .

Pyridine Derivatives with Modified Core Structures

4-(4-Methoxyphenyl)-1-(4-methylquinolin-2-yl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (345)

- Structure : Pyrazolo-pyridine core with methoxyphenyl and tolyl groups.

- Activity : Reported as a low-activity compound (pIC₅₀ = 1.822) in QSAR studies, highlighting the impact of extended aromatic systems on biological performance .

6-Methoxy-4-methylpyridin-3-amine

- Structure : Methoxy and methyl groups directly attached to the pyridine ring.

- Molecular Formula : C₇H₁₀N₂O; MW : 138.17 g/mol.

Heterocyclic Analogs with Pharmacological Relevance

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (6j)

- Structure : Pyrazolo-pyridine core with fluorophenyl and methoxyphenyl groups.

- Synthesis: Prepared via hydrazine monohydrate reaction (50% yield) .

- Key Differences : Fluorine’s electronegativity enhances membrane permeability compared to methoxy groups .

N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

- Structure : Piperidine-linked pyridine with trifluoromethyl groups.

- Activity: Inhibits Trypanosoma cruzi CYP51 enzyme, demonstrating the role of trifluoromethyl groups in parasitic target engagement .

Comparative Analysis of Key Properties

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Key Substituents |

|---|---|---|---|

| 6-(4-Methoxyphenoxy)pyridin-3-amine | 217.22 | ~2.1 | 4-Methoxyphenoxy, NH₂ |

| 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | 234.68 | ~2.8 | 4-Cl, 2-CH₃, NH₂ |

| 6-Methoxy-4-methylpyridin-3-amine | 138.17 | ~1.3 | 6-OCH₃, 4-CH₃, NH₂ |

*LogP values estimated using fragment-based methods.

Biological Activity

6-(4-Methoxyphenoxy)pyridin-3-amine is a compound of significant interest due to its diverse biological activities. This article aims to provide an extensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

- Chemical Formula: CHNO

- Molecular Weight: 220.24 g/mol

- IUPAC Name: this compound

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It exhibits inhibitory activity against various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 | Inhibition of VEGFR-2 phosphorylation |

| MDA-MB-468 (breast cancer) | 3.4–1.1 | Induction of apoptosis and cell cycle arrest |

| HT-29 (colon cancer) | 1.13 | Inhibition of cell proliferation |

The compound's mechanism involves the inhibition of the transcription factor STAT3, which is crucial for tumor growth and survival .

Neurological Effects

The compound has shown promise in neurological applications as well. It acts as an antagonist at histamine H3 receptors, which are implicated in various neurological disorders:

| Activity | K (nM) | EC (nM) |

|---|---|---|

| Histamine H3 receptor binding | 8.8 | 157 ± 16 |

This suggests that it may modulate neurotransmitter release, providing a potential therapeutic avenue for conditions such as Alzheimer's disease and schizophrenia .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are critical for cancer cell proliferation.

- Receptor Modulation : By binding to histamine receptors, it alters neurotransmitter dynamics, potentially leading to therapeutic effects in neurological disorders.

- Transcription Factor Interaction : Its interaction with STAT3 disrupts cancer cell survival signals, leading to apoptosis.

Study on Anticancer Activity

In a study conducted by researchers at [source], the efficacy of this compound was evaluated against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 1 µM, indicating its potency as an anticancer agent.

Study on Neurological Applications

Another research effort focused on the compound's effects on histamine H3 receptors in a model of neurodegeneration. The findings suggested that treatment with the compound improved cognitive function in animal models, supporting its potential use in treating cognitive impairments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.